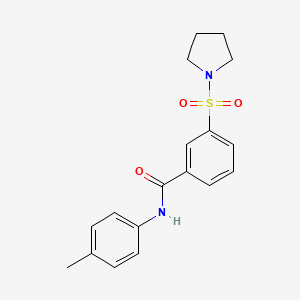

![molecular formula C21H33N3O B5537348 1-benzyl-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5537348.png)

1-benzyl-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds related to "1-benzyl-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide" have been extensively studied for their potential pharmacological activities, including acting as inhibitors of specific enzymes or receptors. Such compounds often exhibit a range of biological activities, making them of interest in the development of therapeutic agents.

Synthesis Analysis

The synthesis of related piperidine derivatives, specifically those with anti-acetylcholinesterase (anti-AChE) activity, involves strategic structural modifications to enhance activity. For instance, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and found that substituting the benzamide with a bulky moiety substantially increased activity. Moreover, the introduction of an alkyl or phenyl group at the nitrogen atom of benzamide dramatically enhanced the activity, indicating the importance of structural configuration in the synthesis of potent inhibitors (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of these compounds plays a crucial role in their activity. Investigations into the conformational aspects of similar compounds reveal the significance of the basic quality of the nitrogen atom in the piperidine ring and its influence on pharmacological activity. For example, studies have shown that the spatial orientation and electrostatic character of certain conformers are critical for binding to their respective receptors or enzymes, underscoring the importance of molecular structure analysis in understanding the function of these compounds.

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives often lead to the formation of compounds with significant pharmacological properties. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles, facilitated by a catalytic amount of piperidine, results in the formation of 4H-pyrano[3,2-c]pyridines, showcasing the chemical versatility of piperidine derivatives in synthesizing potentially bioactive molecules (Mekheimer et al., 1997).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are critical for their pharmacokinetic profile and drug formulation. Studies on the crystal structures of hydroxy derivatives of hydropyridine, for example, provide insights into the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals, which in turn affects their physical properties and reactivity (Kuleshova & Khrustalev, 2000).

Aplicaciones Científicas De Investigación

Piperidine Derivatives in Drug Development

Piperidine derivatives are prominent in pharmaceutical research due to their versatile pharmacological properties. For instance, compounds like cisapride, described for its prokinetic effects in gastrointestinal motility disorders, highlight the therapeutic potential of piperidine-based structures in addressing specific medical conditions (R. W. McCallum, C. Prakash, D. Campoli-Richards, K. L. Goa, 2012). Additionally, the structural modification of piperidine rings has been explored to enhance drug efficacy and reduce side effects, showcasing the chemical flexibility and therapeutic relevance of these compounds.

Synthesis and Chemical Properties

Research on the synthesis and chemical properties of piperidine derivatives reveals their importance in the development of novel compounds with potential application in drug discovery. Enaminoketones and enaminothiones, often synthesized using piperidine frameworks, serve as key intermediates for producing heterocyclic compounds with significant biological activity (G. Negri, C. Kascheres, A. Kascheres, 2004). These methodologies underscore the role of piperidine derivatives in facilitating the creation of diverse chemical entities for pharmacological exploration.

Biological Activity and Therapeutic Potential

The biological activity of piperidine derivatives spans a broad spectrum, including their role as central nervous system (CNS) agents. Studies indicate that certain functional chemical groups, including piperidine, may serve as lead molecules for the synthesis of compounds exhibiting CNS activity, suggesting potential applications in treating CNS disorders (S. Saganuwan, 2017). This highlights the therapeutic prospects of piperidine derivatives in neuropsychiatric and neurological disease management.

Propiedades

IUPAC Name |

1-benzyl-N-(2-methyl-3-pyrrolidin-1-ylpropyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O/c1-18(16-23-11-5-6-12-23)15-22-21(25)20-9-13-24(14-10-20)17-19-7-3-2-4-8-19/h2-4,7-8,18,20H,5-6,9-17H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFCPPAZPLXHSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1CCN(CC1)CC2=CC=CC=C2)CN3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-N-[2-methyl-3-(pyrrolidin-1-yl)propyl]piperidine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(diethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5537283.png)

![2-[(2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinyl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537295.png)

![N-(tert-butyl)-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5537311.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5537319.png)

![N-({(2S,4S)-4-fluoro-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5537334.png)

![2-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5537337.png)

![6-(1-piperidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5537353.png)

![3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5537362.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5537366.png)

![7-methyl-4,10-bis(trifluoroacetyl)-6,10-dihydro-4H-imidazo[4,5-g][1,2,5]oxadiazolo[3,4-b]quinoxaline](/img/structure/B5537367.png)